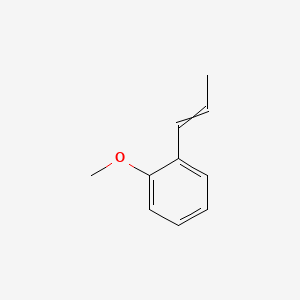

Propenylanisole

描述

Propenylanisole (IUPAC name: 1-methoxy-4-[(E)-prop-1-en-1-yl]benzene), also known as trans-anethole or p-propenylanisole, is an aromatic compound with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . It is characterized by a methoxy group and a propenyl (allyl) group attached to a benzene ring in the para position. This compound is a key constituent of essential oils in anise, fennel, and star anise, contributing to their characteristic licorice-like aroma . Industrially, it is used in flavoring agents, fragrances, and pharmaceuticals due to its low toxicity in regulated quantities .

属性

分子式 |

C10H12O |

|---|---|

分子量 |

148.20 g/mol |

IUPAC 名称 |

1-methoxy-2-prop-1-enylbenzene |

InChI |

InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3 |

InChI 键 |

SQNQPRDLKOZZJK-UHFFFAOYSA-N |

规范 SMILES |

CC=CC1=CC=CC=C1OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Propenylanisole vs. p-Propylanisole

p-Propylanisole (4-propylmethoxybenzene) is a structural analog of this compound, differing by the substitution of the propenyl group with a saturated propyl (-C₃H₇) group. Key distinctions include:

Structural and Physical Properties

| Property | This compound | p-Propylanisole |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₄O |

| Molecular Weight | 148.20 g/mol | 150.22 g/mol |

| Boiling Point | 234–237°C (literature) | ~210–220°C (estimated) |

| Melting Point | 21.4°C | Not reported |

| Water Solubility (25°C) | 1.778 × 10⁻¹ mol/L (26.4 g/L) | Lower (estimated) |

| Reactivity | Undergoes addition reactions | Less reactive (saturated chain) |

- Solubility : this compound’s unsaturated propenyl group enhances polarity slightly, contributing to higher aqueous solubility compared to p-propylanisole, which has a hydrophobic propyl chain .

- Reactivity : The propenyl group allows this compound to participate in electrophilic addition (e.g., hydrogenation to form p-propylanisole) and polymerization, whereas p-propylanisole’s saturated chain limits such reactions .

- Applications : this compound’s aroma profile makes it preferable in food and perfumery, while p-propylanisole may serve as a synthetic intermediate or in niche fragrance applications .

Thermodynamic Stability

The trans configuration of this compound (E-isomer) is more thermodynamically stable than the cis form due to reduced steric hindrance between the methoxy and propenyl groups .

Comparison with Estragole (Methyl Chavicol)

Differences include:

- Double Bond Position : Estragole’s allyl group is unconjugated with the benzene ring, whereas this compound’s propenyl group is conjugated, affecting electronic distribution and reactivity .

- Regulatory Status: Estragole faces stricter regulatory limits due to genotoxicity concerns, unlike this compound, which is generally recognized as safe in controlled doses .

Research Findings and Data

Solubility and Partitioning

This compound exhibits moderate hydrophobicity (log P ~3.1), aligning with its use in lipid-based formulations. Its solubility in organic solvents (e.g., ethanol, ether) is high, facilitating extraction from natural sources .

准备方法

Reaction Mechanism and Conditions

The dehydration of p-methoxyphenylpropanol (C₁₀H₁₄O₂) to propenylanisole involves the elimination of a water molecule via acid catalysis. The reaction typically employs anhydrous sodium sulfate or magnesium sulfate as dehydrating agents and toluene or benzene as water-carrying solvents. Elevated temperatures (90–150°C) facilitate reflux conditions, ensuring continuous water removal to shift equilibrium toward product formation.

The general reaction pathway is:

Table 1: Effect of Temperature on Dehydration Reaction Yield

| Temperature (°C) | Dehydrating Agent | Conversion Rate (%) | Yield (%) |

|---|---|---|---|

| 90 | Na₂SO₄ | 85.4 | 84.7 |

| 100 | Na₂SO₄ | 90.2 | 90.1 |

| 150 | MgSO₄ | 92.5 | 89.8 |

Industrial Scalability

This method is favored in industrial settings for its low catalyst cost and compatibility with conventional reactor designs . However, challenges include energy-intensive heating and handling of volatile organic solvents . Recent patents propose closed-loop solvent recovery systems to mitigate environmental and economic drawbacks.

Rhodium-Catalyzed Oxidative Alkenylation of Anisole

Catalytic System and Mechanism

A groundbreaking approach involves rhodium-catalyzed C–H activation of anisole (C₇H₈O) followed by propylene insertion. The catalyst precursor [(η²-C₂H₄)₂Rh(μ-OAc)]₂ and oxidant Cu(OPiv)₂ (copper pivalate) enable regioselective alkenylation at the para position. The reaction proceeds under 150°C and 25 psig propylene pressure , achieving 37 turnovers (TOs) of this compound in 4 hours.

The mechanism involves:

-

Oxidative addition of anisole to Rh(I), forming a Rh(III)-aryl intermediate.

-

Propylene insertion into the Rh–C bond, followed by reductive elimination to release the product.

Enhancing Trans-Anethole Selectivity

Isomerization of cis-propenylanisole to the thermodynamically stable trans-anethole is achieved using RuCl₂(PPh₃)₃ as a secondary catalyst. Post-reaction treatment with ruthenium at 80°C increases trans selectivity from 24% to 50% .

Table 2: Catalytic Alkenylation Performance Under Varied Conditions

| Catalyst Loading (mol % Rh) | Olefin Pressure (psig) | TOs (4h) | Trans Selectivity (%) |

|---|---|---|---|

| 0.01 | 25 | 37 | 24 |

| 0.01 (+ RuCl₂) | 25 | 37 | 50 |

| 0.005 | 50 | 42 | 18 |

Oxygen Recycling for Sustainable Catalysis

Integrating O₂ recycling every 18–20 hours regenerates Cu(OPiv)₂, enabling 306 TOs over 145 hours. This approach reduces oxidant waste and aligns with green chemistry principles.

Perkins Condensation of p-Cresol Derivatives

Classical Synthesis Route

The Perkins method involves esterification of p-cresol with methanol to form p-methoxybenzaldehyde, followed by aldol condensation with acetaldehyde. The reaction sequence is:

Limitations and Modern Adaptations

While historically significant, this route suffers from low atom economy and toxic byproducts . Recent innovations replace acetaldehyde with acetyl chloride or acetic anhydride to improve yields to 75–80% .

Extraction from Natural Sources

常见问题

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Q. What experimental designs mitigate confounding variables in this compound’s environmental impact studies?

- Answer : Use stratified random sampling for field studies:

- Stratify by soil pH (4.5–8.0) and organic matter content (2–10%).

- Apply ANCOVA to adjust for covariates (e.g., rainfall variability) .

Data Reporting and Replication

Q. What minimum dataset details are required for replicating this compound pharmacokinetic studies?

Q. How can researchers ensure transparency when reporting contradictory results in this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。